(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol, commonly referred to as Dehydrolinalool, is an acyclic monoterpene alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is characterized by its pleasant floral and vanilla aroma, accompanied by spicy and lavender-like notes. This compound is primarily utilized in the fragrance industry due to its ability to mask unpleasant odors, such as those from hydrogen sulfide and garlic preparations .
Dehydrolinalool is derived from methyl heptenone and acetylene and plays a crucial role in synthesizing various perfumes and essential oils, including linalool, nerolidol, citral, and ionone, which are also important intermediates in the synthesis of vitamins A, E, and K .
These reactions expand its utility in synthetic organic chemistry and fragrance development.
Dehydrolinalool exhibits notable biological activities:
The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is typically achieved through the ethynylation of methyl heptenone with acetylene. The process involves:
Dehydrolinalool finds applications across various industries:
Studies on the interactions of Dehydrolinalool with biological systems have revealed insights into its mode of action:
These studies enhance our understanding of how Dehydrolinalool can be optimized for various applications.
Several compounds share structural similarities with (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Linalool | C10H18O | Floral scent; widely used in perfumery; less stable than Dehydrolinalool. |
| Nerolidol | C15H26O | Stronger woody aroma; used as a fragrance fixative. |
| Citral | C10H16O | Lemon-like scent; more volatile; used in flavorings. |
| Ionone | C13H18O | Violet-like aroma; used in perfumes; has a more complex structure. |
| (E)-2-Hexenal | C6H10O | Green apple scent; simpler structure; different applications in flavoring. |
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is unique due to its specific combination of floral and spicy notes along with its strong antibacterial properties, making it particularly valuable in both fragrance formulation and antimicrobial applications.
The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol, commonly known as dehydrolinalool, relies primarily on the ethynylation of 6-methyl-5-hepten-2-one (methyl heptenone) with acetylene as the fundamental reaction pathway [2] [3]. This acetylenic tertiary alcohol represents a crucial intermediate in the preparation of various fragrance compounds and vitamin precursors [3].
The primary precursor compound, 6-methyl-5-hepten-2-one, can be synthesized through multiple routes depending on the starting materials available [4]. The most established synthetic approaches for methyl heptenone production include acetylene and acetone condensation, isobutylene-based synthesis, and isoprene-derived pathways [4]. In the acetylene-acetone route, acetone undergoes ethynylation by acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol, followed by partial hydrogenation using a Lindlar catalyst [4]. The resulting product then reacts with diketene or alkyl acetoacetate to form an ester derivative of acetoacetic acid, which subsequently undergoes Carroll rearrangement to produce the desired methyl heptenone [4].
| Precursor Synthesis Route | Starting Materials | Key Intermediates | Typical Yield |
|---|---|---|---|
| Acetylene-Acetone Route | Acetone, Acetylene | 2-methyl-3-butyn-2-ol | 60-70% |
| Isobutylene Route | Isobutylene, Acetone, Formaldehyde | α-methylheptenone | 65-75% |
| Isoprene Route | Isoprene derivatives | Various cyclic intermediates | 55-65% |
The ethynylation reaction mechanism involves the formation of an acetylide anion through the interaction of acetylene with the basic catalyst, followed by nucleophilic attack on the carbonyl carbon of methyl heptenone [5] [6]. The reaction proceeds through a carbanionic intermediate that subsequently undergoes protonation to yield the final tertiary propargyl alcohol [7] [6]. The stereochemistry of the reaction is influenced by the reaction conditions and the nature of the catalyst system employed [7].
Alternative synthetic pathways have been explored for accessing (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol through different precursor molecules [8]. These include palladium-catalyzed cross-coupling reactions of chiral propargyl acetates with allyl boronates, which deliver chiral 1,5-enynes with excellent levels of chirality transfer [8]. Such approaches demonstrate the versatility of synthetic methodologies available for constructing the target molecule with controlled stereochemistry [8].
The catalytic synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol employs several distinct catalyst systems, each offering specific advantages in terms of reaction efficiency, selectivity, and operational conditions [2] [7] [6]. The most widely implemented industrial process utilizes potassium hydroxide as the basic catalyst in liquid ammonia solvent systems [2] [3] [6].
In the potassium hydroxide-liquid ammonia system, the reaction is typically conducted at temperatures ranging from 35 to 40 degrees Celsius under pressures of 2.0 to 2.5 megapascals [2] [3]. The ammonia serves as both solvent and co-catalyst, maintaining the acetylene in solution while facilitating the formation of the reactive acetylide species [6]. The molar ratio of ammonia to carbonyl compound is generally maintained between 10:1 to 20:1, with optimal ratios falling in the 12:1 to 15:1 range [6]. The acetylene to methyl heptenone molar ratio is typically controlled between 2.5:1 to 3.5:1 to ensure complete conversion while minimizing side reactions [6].
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Potassium Hydroxide/Liquid Ammonia | 35-40 | 2.0-2.5 | 2-3 | 92-94 | >95 |
| Sodium Hydroxide/N-methylpyrrolidone | 15-30 | 0.1-0.15 | 4-6 | 85-90 | 90-95 |
| Solid Potassium Hydroxide/Organic Solvents | 20-25 | 0.1 | 8-12 | 75-85 | 85-90 |
Alternative catalytic approaches have been developed to address specific operational requirements and improve process economics [9] [10]. The use of solid potassium hydroxide suspended in organic solvents such as aromatic hydrocarbons, dichloromethane, diethyl ether, or tetrahydrofuran allows for atmospheric pressure operation [9]. This approach significantly reduces equipment requirements and operational complexity, though typically at the expense of reaction rate and overall yield [9].
Advanced catalytic systems incorporating anion exchange resins have been developed for continuous operation [7] [6]. The AMBERSEP 900 OH resin system allows for extended operation periods exceeding 1000 hours with approximately 5 regeneration cycles [7]. The catalyst regeneration involves rinsing with 3-10 weight percent methanolic alkali hydroxide, preferably 4-6 weight percent potassium hydroxide, followed by methanol washing for alkali removal [7].
Stereoselective synthesis strategies for accessing the (3S)-enantiomer specifically have been explored through various approaches [8]. Palladium-catalyzed cross-coupling methodologies using chiral propargyl acetates demonstrate excellent chirality transfer, enabling access to enantiomerically enriched products [8]. The use of titanium-based catalyst systems with chiral ligands has also shown promise for asymmetric synthesis, though these approaches remain primarily at the research level [8].
Industrial-scale production of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol faces several significant technical and operational challenges that impact both safety and economic viability [11] [12] [13]. The handling of acetylene under high pressure conditions presents the most critical safety concern, as acetylene becomes increasingly unstable and potentially explosive at elevated pressures [14] [15] [16].
Acetylene stability is heavily dependent on pressure levels, remaining stable and safe for industrial use only when maintained below 15 pounds per square inch [14]. Exceeding this pressure limit significantly increases the risk of explosive decomposition reactions [14] [16]. Industrial acetylene applications typically operate at pressures up to 20 atmospheres, requiring sophisticated pressure management systems and specialized equipment design to prevent catastrophic failures [16]. The explosive limits of acetylene in air range from 2.5 to 80 percent, necessitating comprehensive elimination of all potential ignition sources in plant areas [16].
The industrial process requires careful management of the acetylene-ammonia gas mixture, with acetylene content typically maintained at 20-25 percent in the mixed gas cabinet [2] [3]. The gas mixture undergoes compression to 2.0-2.5 megapascals, followed by liquefaction in high-position cooling towers before entering the reaction system [2] [3]. This complex gas handling system requires specialized compressors, cooling systems, and safety interlocks to manage the inherent risks [3].
| Production Challenge | Technical Impact | Economic Impact | Risk Level |
|---|---|---|---|
| High-Pressure Acetylene Handling | Specialized equipment required | 25-40% capital cost increase | Critical |
| Ammonia Recovery and Recycling | Complex separation systems | 15-20% operating cost increase | Moderate |
| Catalyst Regeneration | Process interruptions | 5-10% productivity loss | Low |
| Product Purification | Multi-stage distillation | 10-15% processing cost increase | Low |
Quality control challenges emerge from the need to maintain product purity above 98 percent mass fraction while achieving yields of 92-94 percent [2] [3]. The industrial distillation process operates under reduced pressure to prevent thermal decomposition of the acetylenic alcohol [2] [3]. Multiple distillation stages are typically required to remove residual ammonia, unreacted starting materials, and minor impurities [3].
Raw material availability and sourcing present additional challenges for large-scale production [12]. The dependence on acetylene, which itself requires specialized production and handling infrastructure, creates supply chain vulnerabilities [12]. Methyl heptenone availability can also fluctuate based on upstream petrochemical production capacities [12]. These supply chain constraints necessitate strategic inventory management and potentially alternative sourcing arrangements [12].
Regulatory compliance adds another layer of complexity to industrial operations [13]. Chemical production facilities face increasingly stringent environmental regulations regarding emissions control, waste management, and worker safety [13]. The handling of acetylene requires compliance with multiple safety standards from organizations such as the Occupational Safety and Health Administration and the Compressed Gas Association [15]. These regulatory requirements often necessitate substantial investments in safety systems, monitoring equipment, and personnel training [13].
Equipment design and maintenance challenges specific to acetylene service include the prohibition of copper-containing alloys with more than 70 percent copper content, as decomposition of copper acetylides can initiate explosions [16]. Silver-containing materials must also be avoided in acetylene-containing systems [16]. Reactor heating must be accomplished through hot fluid circulation rather than electrical heating, and flame heating is strictly prohibited [16].
The molecular geometry of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol is characterized by a ten-carbon chain with specific stereochemical arrangements that significantly influence its chemical and biological properties. The compound possesses a molecular formula of C₁₀H₁₆O with a molecular weight of 152.23 g/mol [1] [2] [3].
Stereochemical Features
The compound contains one defined stereocenter at the C-3 position, where the tertiary alcohol group is located [4]. The (3S)-configuration represents the absolute stereochemical arrangement according to the Cahn-Ingold-Prelog priority rules [5]. This stereocenter is critical for the compound's biological activity and fragrance properties, as different stereoisomers can exhibit significantly different olfactory characteristics [7].
The molecular structure exhibits a linear chain configuration with two methyl substituents at positions 3 and 7, creating a branched alkyl framework. The presence of the alkyne group at position 1 and the alkene group between positions 6 and 7 creates a conjugated system that influences the electronic distribution throughout the molecule [1] [2].
Geometric Parameters
Computational analysis using density functional theory methods reveals specific geometric parameters that characterize the molecular structure. The compound exhibits three rotatable bonds, providing conformational flexibility while maintaining structural integrity [3]. The topological polar surface area measures 20.23 Ų, indicating moderate polarity that affects solubility and biological membrane permeability [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | Multiple sources |
| Molecular Weight (g/mol) | 152.23 | Multiple sources |
| Stereochemical Configuration | (3S)-stereoisomer | Stereochemical analysis |
| Defined Stereocenters | 1 | PubChem data |
| Rotatable Bonds | 3 | Computational analysis |
| Topological Polar Surface Area (Ų) | 20.23 | Computational analysis |
| Hydrogen Bond Donors | 1 | Molecular analysis |
| Hydrogen Bond Acceptors | 1 | Molecular analysis |
Conformational Analysis
The conformational behavior of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol is governed by the interplay between steric interactions and electronic effects. The tertiary alcohol group at position 3 creates a sterically hindered environment that influences the overall molecular conformation [8] [9]. Nuclear magnetic resonance spectroscopy studies demonstrate that the compound adopts preferential conformations that minimize steric clashes while maximizing stabilizing interactions [9].
The alkyne functionality at the terminal position provides rigidity to one end of the molecule, while the alkene group in the middle section allows for geometric isomerism. However, the compound typically exists predominantly in the E-configuration due to thermodynamic stability considerations [4] [10].
Advanced computational methods have been employed to elucidate the electronic structure of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol, providing insights into its chemical reactivity and molecular orbital characteristics. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been extensively utilized to determine fundamental electronic properties [11].
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's electronic behavior. Computational studies reveal HOMO energy values ranging from -5.677 to -6.2 eV, while LUMO energies fall between -0.926 and -1.1 eV [11]. The resulting energy gap of 4.751 to 5.1 eV indicates moderate chemical stability and reactivity characteristics [11].
The HOMO is predominantly localized on the alkyne portion of the molecule, with significant contributions from the tertiary alcohol group. This distribution suggests that the compound exhibits nucleophilic character primarily at these positions [11]. Conversely, the LUMO shows delocalization across the conjugated system, indicating potential electrophilic attack sites [11].
Electronic Properties and Reactivity Descriptors
Conceptual density functional theory provides valuable reactivity descriptors that characterize the compound's chemical behavior. The electronegativity values range from 3.30 to 3.45, indicating moderate electron-withdrawing capacity [11]. Chemical hardness values of 2.375 to 2.55 suggest moderate resistance to charge transfer, while chemical softness values of 0.196 to 0.210 indicate reasonable polarizability [11].
| Parameter | Computed Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy (eV) | -5.677 to -6.2 | DFT/B3LYP | 6-311++G(d,p) |
| LUMO Energy (eV) | -0.926 to -1.1 | DFT/B3LYP | 6-311++G(d,p) |
| Band Gap (eV) | 4.751 to 5.1 | FMO analysis | 6-311++G(d,p) |
| Dipole Moment (Debye) | 1.2 to 1.8 | DFT calculation | 6-311++G(d,p) |
| Polarizability (ų) | 18.5 to 20.2 | DFT calculation | 6-311++G(d,p) |
| Electronegativity | 3.30 to 3.45 | Mulliken analysis | 6-311++G(d,p) |
| Chemical Hardness | 2.375 to 2.55 | Conceptual DFT | 6-311++G(d,p) |
| Chemical Softness | 0.196 to 0.210 | Conceptual DFT | 6-311++G(d,p) |
Charge Distribution and Bonding Analysis
Natural bond orbital analysis reveals the charge distribution pattern within the molecule, highlighting the electron-rich nature of the hydroxyl oxygen and the electron-deficient character of the alkyne carbon atoms [11]. The dipole moment values ranging from 1.2 to 1.8 Debye indicate moderate polarity, which influences intermolecular interactions and solubility characteristics [11].
The polarizability values of 18.5 to 20.2 ų suggest moderate susceptibility to external electric fields, which is relevant for understanding molecular interactions in solution and solid-state environments [11]. These electronic properties collectively determine the compound's behavior in various chemical and biological contexts [11].
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential surfaces provide visual representations of the electronic distribution, revealing regions of high and low electron density. The hydroxyl group exhibits the most negative potential, indicating a site favoring electrophilic attack, while the alkyne carbons show positive potential regions susceptible to nucleophilic attack [11].
The structural and electronic properties of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol can be better understood through comparative analysis with related isomeric forms and structurally similar compounds. This analysis reveals distinctive features that contribute to the compound's unique properties and applications .
Comparison with Linalool
Linalool, the saturated analog of dehydrolinalool, exhibits similar basic structural features but differs significantly in electronic properties due to the absence of the alkyne group. While linalool has a molecular formula of C₁₀H₁₈O and molecular weight of 154.25 g/mol, the presence of two additional hydrogen atoms results in different conformational preferences and reactivity patterns [13] [5].
The absence of the alkyne group in linalool leads to different HOMO-LUMO energy gaps and altered electronic distribution. Linalool exhibits enhanced flexibility due to the absence of the rigid alkyne moiety, resulting in different stereochemical behavior and fragrance properties [13] [5].
Structural Comparison with Related Monoterpenes
Comparative analysis with other monoterpene alcohols reveals the unique structural features of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol. Citronellol, with its primary alcohol functionality and single alkene group, exhibits different polarity and hydrogen bonding characteristics [13] [14]. Nerolidol, being a sesquiterpene with fifteen carbon atoms, represents a different structural class altogether [13].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Stereochemical Configuration | Fragrance Properties |
|---|---|---|---|---|---|
| (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol | C₁₀H₁₆O | 152.23 | Alkyne group, tertiary alcohol | (3S)-configuration | Floral, vanilla, spicy |
| Linalool | C₁₀H₁₈O | 154.25 | Two double bonds, tertiary alcohol | (R)- or (S)-enantiomers | Floral, sweet, citrus |
| Citronellol | C₁₀H₂₀O | 156.27 | One double bond, primary alcohol | (R)- or (S)-enantiomers | Rose-like, citrus |
| Nerolidol | C₁₅H₂₆O | 222.37 | Sesquiterpene, primary alcohol | Multiple stereocenters | Woody, floral |
| Dihydrolinalool | C₁₀H₂₀O | 156.27 | Saturated alkyl chain, tertiary alcohol | Racemic mixture | Mild floral |
| Ionone | C₁₃H₂₀O | 192.30 | Cyclic structure, ketone | α- and β-isomers | Violet-like, fruity |
Electronic Structure Comparison
The electronic structure of (3S)-3,7-dimethyl-6-octen-1-yn-3-ol differs significantly from its isomeric forms due to the presence of the alkyne functionality. The extended π-system created by the alkyne group results in different molecular orbital energies and electronic transitions compared to saturated analogs [11].
Computational studies reveal that the alkyne group significantly influences the HOMO energy levels, making the compound more electron-rich compared to saturated analogs. This enhanced electron density affects the compound's reactivity toward electrophilic species and its ability to participate in various chemical transformations [11].
Stereochemical Considerations
The stereochemical configuration at the C-3 position plays a crucial role in determining the compound's biological activity and fragrance properties. The (3S)-configuration results in specific spatial arrangements that influence molecular recognition by biological receptors and olfactory proteins [15].
Comparative analysis with other stereoisomers reveals that subtle changes in stereochemical configuration can lead to dramatically different biological activities and sensory properties. The (3S)-configuration of dehydrolinalool is particularly important for its role as a synthetic intermediate in the production of other fragrance compounds [15].
Implications for Structure-Activity Relationships
The comparative analysis reveals that the unique combination of alkyne functionality, tertiary alcohol group, and (3S)-stereochemical configuration contributes to the compound's distinctive properties. These structural features collectively determine the compound's reactivity, stability, and applications in synthetic chemistry and fragrance formulation .